molecular formula C14H16N2O2 B2983198 methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate CAS No. 957010-45-6

methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate

Cat. No. B2983198
CAS RN: 957010-45-6
M. Wt: 244.294
InChI Key: GZUIJAALFPMATB-UHFFFAOYSA-N
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Description

“Methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate” is a chemical compound that is part of the pyrazole family . Pyrazoles are a class of organic compounds with the molecular formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . This compound is a derivative of pyrazole that contains two methyl substituents .


Synthesis Analysis

The synthesis of this compound involves the alkylation process of pyrazoles with poly (bromomethyl) using t-BuOK/THF . A mixture of 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide is dissolved in tetrahydrofuran and stirred at reflux for 2 hours . The resulting suspension is then allowed to cool to room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been determined by single-crystal X-ray diffraction . The compound is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

The compound has been found to be able to oxidize the catechol substrate . Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities . The copper (II)-based complexes showed better reactions rates than those based on other metals .

Scientific Research Applications

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, including derivatives similar to methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate, using density functional theory (DFT) highlighted their potential activity as corrosion inhibitors. This research elucidates the inhibition efficiencies and reactive sites of these compounds, suggesting their utility in protecting metals from corrosion. The study's findings align with experimental data, offering insights into their application in materials science and engineering (Wang et al., 2006).

Antimicrobial and Antitumor Activities

Research into pyrazolopyridine derivatives, which share structural motifs with this compound, has shown promising antioxidant, antitumor, and antimicrobial activities. Microwave-assisted synthesis facilitated the creation of these compounds, which exhibited significant antitumor activity against liver and breast cell lines, as well as antibacterial and antifungal effects (El‐Borai et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,4-bis(substituted-carbonyl)benzene derivatives, akin to the subject compound, was thoroughly investigated through a combined experimental and theoretical approach. This study explored their geometric and electronic properties, offering a foundation for their use in developing coordination chemistry and potentially in the creation of novel materials (Khan et al., 2020).

Coordination Chemistry

Synthesis and structure studies of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions reveal the potential of pyrazole derivatives in forming complexes that could be significant in catalysis, material science, and possibly medical applications. This research underlines the versatility of pyrazole compounds in coordination chemistry (Budzisz et al., 2004).

Future Directions

The future directions for this compound could involve further developments in catalytic processes relating to catecholase activity . It could also be used as a model for further developments in the synthesis of pyrazole-based ligands .

properties

IUPAC Name

methyl 4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-8-11(2)16(15-10)9-12-4-6-13(7-5-12)14(17)18-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUIJAALFPMATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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